molecular formula C3H5N5O2 B3222040 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide CAS No. 1211025-52-3

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B3222040
CAS No.: 1211025-52-3
M. Wt: 143.10 g/mol
InChI Key: DNFUTAVRGAVUKE-UHFFFAOYSA-N
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Description

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (CAS 13490-32-9) is a nitrogen-rich heterocyclic compound, specifically a 1,2,5-oxadiazole derivative, that serves as a versatile building block in chemical synthesis and materials science research. Its molecular formula is C 3 H 5 N 5 O 2 with a molecular weight of 143.10 g/mol [ citation:6 ]. The compound is characterized by its amidoxime functional group, which provides strong chelating properties. A primary and highly promising application of this compound is in the development of advanced composite sorbents for environmental remediation. Recent research demonstrates its use when grafted onto a chitosan polymer matrix to create materials with exceptional sorption-selective properties for removing uranium from liquid mineralized media [ citation:2 ]. These synthesized sorbents exhibit high sorption capacity, reaching approximately 400–450 mg U per gram of sorbent across a wide pH range (4 to 9), and show significantly improved performance in dynamic filtration cycles, making them suitable for both purification and recovery of valuable radionuclides [ citation:2 ]. In pharmaceutical research, derivatives of 1,2,5-oxadiazole have been investigated as inhibitors of specific biological targets. For instance, related 1,2,5-oxadiazole compounds have been patented for their activity as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immunomodulation and cancer [ citation:7 ]. Furthermore, a structurally similar compound, 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid, has been identified as an experimental inhibitor of L-lactate dehydrogenase, a target for anti-malarial drug development [ citation:5 ]. This suggests potential avenues for exploring the pharmacological activity of this compound and its derivatives in medicinal chemistry programs. Handling and Safety: This compound is classified with the signal word "Danger" and has the hazard statements H228 (Flammable solid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [ citation:6 ]. It is recommended to store it in a dark place under an inert atmosphere at 2-8°C [ citation:6 ]. Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1211025-52-3

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

IUPAC Name

4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8)

InChI Key

DNFUTAVRGAVUKE-UHFFFAOYSA-N

SMILES

C1(=NON=C1N)C(=NO)N

Isomeric SMILES

C1(=NON=C1N)/C(=N\O)/N

Canonical SMILES

C1(=NON=C1N)C(=NO)N

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Preparation Methods

The synthesis of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a monomer in the synthesis of polymers such as polyurethanes. Its unique oxadiazole structure allows for diverse chemical reactions, making it valuable in materials science.

Biology

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is utilized as a building block for synthesizing bioactive molecules. It has been identified as an inhibitor of human carbonic anhydrase isoforms, which are implicated in cancer therapy.

Medicine

Research indicates that derivatives of this compound are being explored as potential drug candidates for various diseases, including:

  • Cancer : The compound shows promise in inhibiting tumor growth and enhancing the efficacy of existing therapies.
  • Immunotherapy : It acts as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), which is crucial in cancer immunotherapy. Studies have demonstrated that co-administration with traditional chemotherapeutics improves tumor regression rates in murine models.

Industry

In industrial applications, this compound is being investigated for its use in:

  • Energetic materials
  • Fluorescent dyes
  • Sensors

The biological activity of this compound primarily involves its interaction with specific molecular targets within cellular signaling pathways:

Anticancer Properties

Research has shown that this compound inhibits the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway by preventing the binding of phosphatidylinositol-3,4,5-trisphosphate (PIP₃) to the AKT enzyme's pleckstrin homology (PH) domain. This disruption is critical for cell survival and proliferation in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, it exhibits antimicrobial properties by disrupting metabolic pathways in pathogenic microorganisms.

Case Studies and Research Findings

  • AKT Inhibition Study : A study evaluated various oxadiazole derivatives' effects on AKT activation. Results indicated that this compound effectively reduced AKT phosphorylation in cancer cell lines.
  • IDO Inhibition and Cancer Immunotherapy : Research published in Nature Medicine highlighted the role of IDO inhibitors in enhancing cancer immunotherapy outcomes. Co-administration of this compound with chemotherapeutics significantly improved tumor regression rates.

Mechanism of Action

The mechanism of action of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves its interaction with the pleckstrin homology domain of the AKT enzyme. By inhibiting the binding of phosphatidylinositol-3,4,5-trisphosphate, the compound prevents the activation of the AKT enzyme, thereby disrupting the PI3K signaling pathway . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide derivatives arises from modifications to the phenyl substituent or core heterocycle. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name / ID Structural Features Key Modifications Biological Activity/Application IC₅₀/Performance Data Synthesis Yield References
IDO5L (Epacadostat) 3-Chloro-4-fluorophenyl substituent - IDO1 inhibition; PI3K/AKT pathway inhibition Low nanomolar IC₅₀ (IDO1) 88%
Compound 8 3-Chloro-4-(dimethylamino)phenyl substituent Addition of dimethylamino group Intermediate for oxadiazolone derivatives (e.g., Compound 9) N/A 92% (Compound 9)
NK1–NK3 Derivatives 2-Amino-1,4-naphthoquinone amide-oxime core Replacement of oxadiazole with naphthoquinone IDO1/STAT3 dual inhibition Comparable to IDO5L in IDO1 inhibition Not reported
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan 5-Methyl-1,2,4-oxadiazole fused to furazan Acetamide condensation at 180°C Insensitive energetic material Decomposition >200°C; low impact sensitivity ~80%
Se-Chit Composite Selenium-modified derivative Selenium substitution on chitosan matrix Uranium adsorption 83.3% release efficiency over 24 h Not reported
4-({2-[(Aminosulfonyl)amino]ethyl}amino)-N-(3-bromo-4-fluorophenyl) analogue Bromo-fluorophenyl substituent; sulfonamide side chain Bromine substitution; extended side chain IDO1 inhibition (preclinical) Not reported Patent-protected

Key Observations :

Substituent Effects on Bioactivity: The 3-chloro-4-fluorophenyl group in IDO5L optimizes IDO1 binding, while the dimethylamino variant (Compound 8) shifts utility toward synthesizing oxadiazolone derivatives . Bromine substitution () may alter pharmacokinetics but lacks reported efficacy data.

Fusion with 1,2,4-oxadiazole () shifts application to explosives, emphasizing thermal stability.

However, combination with photodynamic therapy (PDT) reduced tumor growth in murine models, suggesting context-dependent utility .

Environmental Applications :

  • Selenium modification enhances uranium adsorption capacity by 20–30% compared to the parent compound, demonstrating adaptability beyond medicinal chemistry .

Table 2: Radiolabeling Efficiency

Parameter Value
Radiochemical Purity >98%
Specific Radioactivity 11–15 GBq/µmol
Synthesis Time ~90 min

Biological Activity

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₃H₃N₅O₂
Molecular Weight : 155.08 g/mol
CAS Number : 1211025-52-3

The compound features an oxadiazole ring structure with amino and hydroxyl functional groups, which are crucial for its biological interactions. The unique arrangement of these groups enhances its affinity for specific molecular targets within biological systems.

The primary mechanism of action for this compound involves inhibition of the AKT signaling pathway. It specifically inhibits the binding of phosphatidylinositol-3,4,5-trisphosphate to the pleckstrin homology domain of the AKT enzyme. This disruption is significant as the AKT pathway is critical for cell survival and proliferation, particularly in cancerous cells .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit tumor cell growth by modulating pathways involved in apoptosis and cell cycle regulation.

Case Study Example :
In a study involving various cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a therapeutic agent against malignancies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Data Tables on Biological Activity

Activity Type Effect Concentration Tested Reference
AnticancerInhibition of tumor growth1 µM - 10 µM
AntimicrobialInhibition of bacterial growth50 µg/mL

Research Findings

Recent studies have highlighted the compound's potential across various applications:

  • Cancer Research : It has been shown to decrease Treg proliferation induced by IDO production from IFN-γ plus LPS matured human dendritic cells at concentrations as low as 1 µM .
  • Pharmacokinetics : A pharmacokinetic study reported a maximum concentration (Cmax) of 6.23 µM after administration at a dose of 700 mg twice daily in humans, indicating favorable absorption characteristics.
  • Safety Profile : Toxicological evaluations indicate that the compound is toxic if ingested and can cause skin irritation . Adverse effects reported include abdominal pain and decreased appetite in clinical settings .

Q & A

Basic: What are the established synthetic routes for 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide?

Methodological Answer:
The synthesis typically involves three key steps:

Formation of hydroxyamidine : Malononitrile reacts with hydroxylamine, sodium nitrite, and HCl to yield hydroxyamidine intermediates (91% yield) .

Diazotization : Hydroxyamidine is converted to hydroximoyl chloride under acidic conditions (57% yield) using HCl and acetic acid .

Coupling : Reaction with substituted anilines (e.g., 3-chloro-4-fluoroaniline) under basic conditions produces the final compound (88% yield) . Modifications, such as fluorination using DAST, are employed for derivatives .

Basic: How is the compound characterized structurally and functionally?

Methodological Answer:

  • Structural Characterization :
    • NMR : 13C^{13}\text{C} NMR (DMSO-d6) reveals peaks at δ 155.4 (oxadiazole ring), 144.8 (C-NH2), and 140.5 (C-Cl) .
    • HRMS : Confirms molecular ions (e.g., [M+H]+ at m/z 297.0872 for C11_{11}H13_{13}ClN6_6O2_2) .
  • Functional Assays :
    • IDO1 Inhibition : Competitive binding with Ki = 1.5 ± 2 μM and IC50 = 1 μM in HeLa cells, validated via absorption spectroscopy for heme interaction .

Advanced: How can researchers optimize the radiochemical yield when synthesizing [18F]-labeled derivatives for PET imaging?

Methodological Answer:

  • Radiolabeling Strategy : Use [18F]3-chloro-4-fluoroaniline as an intermediate for coupling with carboximidamidoyl chloride .
  • Optimization Steps :
    • Maintain reaction temperatures below 0°C during diazotization to minimize side reactions .
    • Purify via HPLC with a C18 column, achieving >98% radiochemical purity .
    • Yield Improvement: Decay-corrected radiochemical yield reaches 18.2 ± 2.1% with specific radioactivity of 11–15 GBq/µmol .

Advanced: How can binding affinity discrepancies (e.g., Ki variations) for IDO1 inhibition be resolved?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HeLa) and ferrous IDO1 forms to replicate binding conditions .
    • Validate via competitive inhibition assays with L-tryptophan as a substrate .
  • Data Reconciliation :
    • Account for enzyme source variability (e.g., recombinant vs. native IDO1) .
    • Apply surface plasmon resonance (SPR) to measure direct binding kinetics, complementing enzymatic assays .

Advanced: What strategies mitigate off-target effects in PI3K/AKT pathway studies?

Methodological Answer:

  • Selectivity Profiling :
    • Use PH domain competition assays with PIP3 to confirm specificity for AKT over related kinases (e.g., PDK1) .
    • Perform kinase panel screens (>50 kinases) to identify cross-reactivity .
  • Structural Modifications :
    • Introduce substituents (e.g., methoxyethyl groups) to reduce electrostatic interactions with non-target domains .

Advanced: How is in vivo efficacy evaluated in cancer immunotherapy models?

Methodological Answer:

  • Animal Models :
    • Use C57BL/6 mice with MC38 colon adenocarcinoma or B16F10 melanoma tumors .
  • Combination Therapy :
    • Co-administer with photodynamic therapy (PDT) to assess synergistic effects on tumor regression and systemic inflammation .
    • Monitor IL-6 levels to evaluate immune activation vs. toxicity .
  • Dosage : 10 mg/kg daily via oral gavage, with pharmacokinetic analysis to confirm brain penetration for CNS targets .

Advanced: How are derivatives designed for energetic materials or uranium recovery applications?

Methodological Answer:

  • Energetic Materials :
    • React with acetamide to form 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, enhancing thermal stability (Td > 200°C) .
    • Characterize detonation velocity (>8,000 m/s) via CHEETAH software .
  • Uranium Sorbents :
    • Synthesize Se-derivatives via oxidative polycondensation with SeO2, forming diselenide bridges for enhanced uranium binding capacity (>200 mg/g) .
    • Validate via IR spectroscopy (Se-O peaks at 600–700 cm⁻¹) and batch adsorption studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 2
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

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